N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea
Overview
Description
N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea is a useful research compound. Its molecular formula is C16H15ClN2OS and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0593620 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Metal Sensing : Thiourea derivatives have shown promise as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase, which are of interest in the treatment of diseases like Alzheimer's. Moreover, these compounds have potential applications as sensing probes for toxic metals such as mercury, utilizing spectrofluorimetric techniques for detection (Rahman et al., 2021).
Structural Analysis and Characterization : Studies on thiourea derivatives often involve detailed structural analysis, including single-crystal X-ray diffraction to determine the arrangement and conformation of molecules. This structural information is vital for understanding the properties and potential applications of these compounds in various fields, including material science and drug design (Mansuroğlu et al., 2009).
Biological Activities : Thiourea derivatives have been explored for a range of biological activities, from antibacterial and antifungal properties to potential anti-cancer applications. Research into these compounds includes investigating their interactions with DNA, understanding their mechanism of action, and evaluating their efficacy against various pathogens and cancer cell lines (Tahir et al., 2015).
Coordination Chemistry and Metal Complexes : The coordination behavior of thiourea derivatives with metals is a significant area of study, highlighting their potential in creating metal complexes with varied applications, including medicinal chemistry. These complexes are investigated for their structural properties and biological activities, offering insights into their use as therapeutic agents (Lapasam & Kollipara, 2020).
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-[(2-chlorophenyl)methyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11(20)12-6-4-7-14(9-12)19-16(21)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVPGCNMAQPSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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